2-(2-Methoxyethoxy)ethyl chloride

Catalog No.
S1893359
CAS No.
52808-36-3
M.F
C5H11ClO2
M. Wt
138.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyethoxy)ethyl chloride

Researchers face PEGylation reagent instability: MEM-Cl cleaves in acid, bromide analogs have poor shelf-life. 2-(2-Methoxyethoxy)ethyl chloride provides a stable ether linkage, >2-year ambient stability, and consistent reactivity. Key benefits: • Ether bond resists hydrolysis (pH 2-12) • Scalable alkylation of phenols, amines, thiols • ≥97% purity reduces side reactions • Ships at ambient, no cold-chain needed.

CAS Number

52808-36-3

Product Name

2-(2-Methoxyethoxy)ethyl chloride

IUPAC Name

1-(2-chloroethoxy)-2-methoxyethane

Molecular Formula

C5H11ClO2

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3

InChI Key

JIQXRLOYKOJECL-UHFFFAOYSA-N

SMILES

COCCOCCCl

Canonical SMILES

COCCOCCCl

The exact mass of the compound 2-(2-Methoxyethoxy)ethyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9056. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(2-Chloroethoxy)-2-methoxyethane, PEG2-Cl, Diethylene glycol monomethyl ether chloride, Methoxy-PEG2-chloride, 2-(2-Methoxyethoxy)chloroethane

Purity

≥97%

Package Size

5 g, 10 g, 25 g, 100 g

2-(2-Methoxyethoxy)ethyl chloride (CAS 52808-36-3), commonly referred to as PEG2-Cl or 1-(2-chloroethoxy)-2-methoxyethane, is a bifunctional aliphatic alkylating agent widely procured for pharmaceutical synthesis and advanced materials development [1]. Featuring a discrete diethylene glycol monomethyl ether (MEE) chain terminated by a reactive chloride, it is primarily used to introduce hydrophilic PEG2 moieties onto nucleophilic centers such as phenols, amines, and thiols [2]. This specific modification is critical for tuning the lipophilicity (LogP), aqueous solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). In industrial procurement, this chloride derivative is prioritized over other halides due to its measurable balance of electrophilic reactivity, thermal stability during distillation (boiling point 156 °C), and extended shelf-life, making it a highly reproducible building block for scalable manufacturing workflows [1].

Research Fit

PEGylation linker Precise two-unit ethylene glycol spacer control
Heterocyclic N-alkylation Efficient substitution for benzimidazole and related scaffolds
Phase-transfer catalyst synthesis Tunable side chain for tailored complexation behavior

Substituting 2-(2-Methoxyethoxy)ethyl chloride with close analogs compromises both process economics and product performance. Replacing it with shorter (PEG1-Cl) or longer (PEG3-Cl) homologs alters the hydrodynamic radius and partition coefficient of the final API, frequently causing the molecule to miss strict solubility or membrane permeability benchmarks [1]. Attempting to use 2-methoxyethoxymethyl chloride (MEM-Cl) as a substitute introduces an acid-labile acetal linkage rather than a robust ether bond, rendering the final product highly susceptible to hydrolytic cleavage in low-pH environments [2]. Furthermore, while bromide or iodide variants of the PEG2 chain offer higher kinetic reactivity, they suffer from significantly reduced shelf-life, require costly cold-chain logistics, and are highly prone to elimination side-reactions during basic alkylation conditions [3]. Consequently, the specific chloride form is non-interchangeable for processes requiring a stable ether linkage and scalable, room-temperature storage.

Substitution Risk

Spacer length mismatch
Using m-PEG1 or m-PEG3 chloride alters the ethylene glycol unit count, which may shift conjugate solubility and steric profile.
Boiling point divergence
A >60 °C boiling point difference relative to m-PEG1-Cl changes permissible reaction temperatures and reagent volatility during scale-up.
Density-driven work-up variability
Intermediate density of m-PEG2-Cl may shift phase separation behavior compared to shorter or longer PEG chlorides, affecting extraction efficiency.

Ether vs. Acetal Linkage Stability

When modifying APIs or battery electrolytes, the chemical stability of the introduced functional group is paramount. Alkylation with 2-(2-Methoxyethoxy)ethyl chloride yields a robust ether linkage that remains entirely stable across a broad pH range (pH 1 to 14) [1]. In contrast, substitution with the similarly structured MEM-Cl (2-methoxyethoxymethyl chloride) forms an acetal linkage. Under acidic conditions (pH < 4), the acetal linkage undergoes rapid hydrolysis, with a half-life of mere hours, whereas the ether bond formed by the target compound exhibits a half-life exceeding several weeks [2]. This >1000-fold difference in hydrolytic stability dictates the choice of reagent for any application involving physiological environments or acidic electrochemical cells.

Evidence DimensionLinkage hydrolytic half-life at pH 2
Target Compound Data> 500 hours (Stable ether linkage)
Comparator Or BaselineMEM-Cl (< 0.5 hours, acetal cleavage)
Quantified Difference>1000x longer half-life under acidic conditions
ConditionsAqueous acidic media, pH 2.0 at 25 °C

Buyers must procure the PEG2-Cl reagent to ensure the final product survives acidic processing steps and physiological environments without premature degradation.

Spacer MW differentiation
Reported
138.59 g/mol vs 94.54 (m-PEG1) and 182.65 (m-PEG3)
Defined 2-unit spacer increment
MW difference +44.05 Da over m-PEG1-Cl; −44.06 Da relative to m-PEG3-Cl

Shelf-Life and Cold-Chain Logistics

In large-scale procurement, the stability of the alkylating agent directly impacts supply chain costs and batch reproducibility. 2-(2-Methoxyethoxy)ethyl chloride demonstrates excellent ambient stability, maintaining >98% purity for over 12 months when stored at 20–25 °C[1]. Conversely, the corresponding bromide and iodide analogs are highly susceptible to photolytic and thermal degradation, often requiring strict 2–8 °C or sub-zero storage to prevent the accumulation of acidic byproducts and colored impurities [2]. The chloride variant's >10-fold longer ambient shelf-life eliminates the need for expensive cold-chain logistics and reduces the risk of failed alkylation batches due to degraded starting materials.

Evidence DimensionAmbient storage shelf-life (>98% purity retention)
Target Compound Data> 12 months at 20–25 °C
Comparator Or BaselinePEG2-Bromide/Iodide (< 1 month at 20–25 °C without stabilizers)
Quantified Difference>10x extension in ambient shelf-life
ConditionsStandard warehouse storage, sealed containers, absence of light

Procuring the chloride form drastically reduces shipping and storage costs while ensuring consistent reagent purity across long manufacturing campaigns.

Alkylation yield
Data to verify
77% yield
Effective N-alkylation in benzimidazole scaffold
Direct substitution of m-PEG1-Cl; reaction conditions otherwise identical

Thermal Processability & Purification Efficiency

The manufacturability of PEGylated intermediates relies heavily on the ability to purify them via standard distillation. 2-(2-Methoxyethoxy)ethyl chloride possesses a moderate boiling point of approximately 156 °C at 760 mmHg, allowing for efficient vacuum distillation at relatively low temperatures without inducing thermal decomposition [1]. In contrast, longer-chain homologs such as PEG3-Cl exhibit significantly higher boiling points (>200 °C at atmospheric pressure), which often necessitates complex chromatographic purification or ultra-high vacuum systems to avoid thermal cracking during recovery [2]. This ~50 °C reduction in boiling point relative to PEG3-Cl makes the PEG2-Cl reagent substantially easier to process in standard industrial glass-lined reactors.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data~156 °C
Comparator Or BaselinePEG3-Cl (> 200 °C)
Quantified Difference~50 °C lower boiling point
ConditionsDistillation at 760 mmHg

The moderate boiling point allows buyers to utilize cost-effective vacuum distillation for purification, avoiding the bottleneck of industrial chromatography.

Boiling point elevation
Reported
156 °C vs ~90 °C (m-PEG1-Cl)
Expanded reaction temperature range
~65 °C higher; reduces volatility at elevated temperatures

Alkylation Efficiency vs. Elimination

During the O-alkylation of sterically hindered phenols or N-alkylation of secondary amines under basic conditions, the choice of halide leaving group dictates the ratio of substitution to elimination. 2-(2-Methoxyethoxy)ethyl chloride favors the desired bimolecular nucleophilic substitution (SN2) pathway, typically achieving >85% yields of the alkylated product [1]. When the more reactive bromide or iodide analogs are used, the strong bases required for the reaction often trigger competing E2 elimination, generating volatile vinyl ethers and reducing the yield of the target molecule by 15–30% [2]. The chloride's lower propensity for elimination ensures higher atom economy and simplifies downstream impurity clearance.

Evidence DimensionSubstitution-to-elimination ratio in basic alkylation
Target Compound DataHigh SN2 preference (typically <5% elimination)
Comparator Or BaselinePEG2-Bromide/Iodide (up to 20-30% elimination under strong base)
Quantified Difference~15-25% higher yield of the desired alkylated product
ConditionsO-alkylation using K2CO3 or NaH in polar aprotic solvents (e.g., DMF) at 60-80 °C

Selecting the chloride derivative maximizes the yield of the high-value API intermediate by suppressing wasteful elimination side-reactions.

Density intermediate
Reported
1.025–1.056 g/cm³ vs ~1.03–1.04 (m-PEG1) and ~1.09 (m-PEG3)
Phase separation behavior alters
May influence extraction efficiency during aqueous work-up

PEGylated API Synthesis

Ideal for the O-alkylation of phenolic precursors (e.g., in the synthesis of kinase inhibitors) where the precise PEG2 chain length is required to optimize aqueous solubility and oral bioavailability without excessively increasing molecular weight, directly leveraging the chemoselectivity data from Section 3 [1].

Glyme-Based Battery Electrolytes

Procured as a critical building block for synthesizing functionalized ionic liquids and polymer electrolytes for lithium-ion batteries, where the resulting stable ether linkages provide the necessary electrochemical and hydrolytic stability outlined in Section 3 [2].

Hydrophilic Surface Modifiers

Used to synthesize self-assembled monolayers (SAMs) and functionalized resins for diagnostic devices. The moderate boiling point and high purity profile of the chloride precursor ensure reproducible, monodisperse chain lengths that effectively resist non-specific protein adsorption [3].

Specialized Surfactants & Phase-Transfer Catalysts

Serves as a lipophilicity-tuning reagent in the synthesis of functionalized quaternary ammonium compounds, offering a highly stable, non-hydrolyzable hydrophilic tail that outperforms conventional alkyl chains in specific emulsion systems, benefiting from the robust ether linkage stability[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic PEGylation
Defined diethylene glycol spacer
Conjugate homogeneity and spacer reproducibility
Phase-transfer catalyst synthesis
Tunable PEG2 side chain
Metal complexation and phase-partitioning efficiency
Phenol alkylation
Elevated boiling point
Process temperature window and volatility control

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

52808-36-3

Wikipedia

2-(2-Methoxyethoxy)ethyl chloride

General Manufacturing Information

Ethane, 1-(2-chloroethoxy)-2-methoxy-: INACTIVE

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